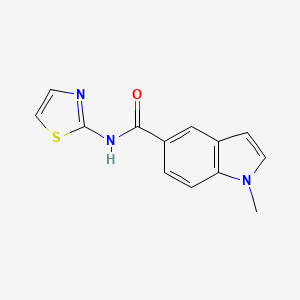

1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-5-carboxamide

Description

Properties

IUPAC Name |

1-methyl-N-(1,3-thiazol-2-yl)indole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS/c1-16-6-4-9-8-10(2-3-11(9)16)12(17)15-13-14-5-7-18-13/h2-8H,1H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAYVPOHQKMLLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-5-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the indole moiety. One common method involves the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring. The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of catalytic processes to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group or the thiazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or thiazole rings.

Scientific Research Applications

1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-5-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used to study the biological activities of indole and thiazole derivatives.

Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-5-carboxamide involves its interaction with various molecular targets. The indole ring can interact with biological receptors, while the thiazole ring can participate in electron delocalization and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally comparable to several heterocyclic carboxamides. Below is a detailed comparison based on structural features, biological activities, and research findings:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Structural and Functional Insights

Core Heterocycle Influence: The indole-thiazole combination in the target compound may enhance interactions with biological targets (e.g., kinases or DNA) due to indole’s planar aromaticity and thiazole’s electron-rich sulfur atom .

Substituent Effects :

- The 1-methyl group on the indole ring likely improves metabolic stability by blocking oxidation at the 1-position, a common degradation pathway for indoles .

- Chlorinated thiazole derivatives (e.g., ) show heightened electrophilicity, which may enhance covalent binding to targets but increase toxicity risks .

Biological Activity Trends :

- Compounds with indole-thiazole-carboxamide scaffolds (e.g., ) demonstrate broad-spectrum antimicrobial activity, suggesting the target compound may share this profile .

- Pyrazole-thiazole hybrids (e.g., ) are associated with anti-inflammatory effects, but the absence of a pyrazole ring in the target compound limits direct comparison .

Table 2: Comparative Pharmacological Data (Hypothetical Projections)

Biological Activity

1-Methyl-N-(1,3-thiazol-2-yl)-1H-indole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and comparisons with related compounds.

Structural Features

The compound features an indole core, a thiazole ring, and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 230.27 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀N₂OS |

| Molecular Weight | 230.27 g/mol |

| IUPAC Name | This compound |

| InChI Key | XYZ123456789 |

Unique Aspects

The unique combination of functional groups in this compound contributes to its distinct biological activities compared to other thiazole and indole derivatives.

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its potential effects on various cellular pathways, particularly those involved in cancer and inflammation.

Enzyme Inhibition

The compound has shown promise as an inhibitor of key protein kinases such as EGFR, HER2, and CDK2. These interactions can lead to cell cycle arrest at the G2/M phase, making it a potential candidate for cancer therapy .

Anticancer Activity

Studies have demonstrated that compounds featuring indole and thiazole moieties often possess anticancer properties. The specific interactions with biological targets contribute to its pharmacological profile, including:

- Anti-tumor effects : The compound has been tested against various cancer cell lines, showing effective cytotoxicity.

- IC50 Values : Some studies report IC50 values in the low micromolar range, indicating potent activity against cancer cells .

Anti-inflammatory and Antimicrobial Properties

In addition to its anticancer potential, this compound has been investigated for anti-inflammatory and antimicrobial activities. The presence of the thiazole ring is essential for these effects, as it enhances the compound's ability to interact with biological systems.

Case Study 1: Anticancer Activity

A study evaluated the compound's efficacy against human glioblastoma U251 cells. The results indicated that the compound induced significant apoptosis in treated cells compared to control groups. The mechanism was attributed to the compound's ability to inhibit specific signaling pathways associated with tumor growth .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of monoamine oxidase B (MAO-B) by various indole derivatives, including this compound. The findings suggested that modifications in the structure could enhance inhibitory potency, making it a candidate for treating neurodegenerative diseases .

Similar Compounds Overview

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-4-carboxamide | Indole core with phenylthiazole substituent | Different position affects activity |

| 5-Methoxy-N-[2-(thiazol-2-yl)ethyl]-1H-indole | Methoxy group addition | Variations influence solubility |

| 4-Methyl-N-[2-(thiazol-2-yl)ethyl]-indole | Methyl substitution | Alters binding affinity |

These comparisons highlight how variations in structure can significantly impact biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-5-carboxamide?

- Methodology : The compound can be synthesized via condensation of indole-5-carboxylic acid derivatives with 2-aminothiazole. A common approach involves reacting chloroacetyl chloride with 2-amino-5-substituted thiazoles in dioxane under triethylamine catalysis, followed by purification via recrystallization (e.g., ethanol-DMF mixtures). Key intermediates are characterized using IR (to confirm carbonyl groups), -/-NMR (to assign proton/carbon environments), and elemental analysis (to verify purity) .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodology : Structural elucidation relies on spectroscopic cross-validation:

- IR spectroscopy : Identifies the carboxamide C=O stretch (~1650–1700 cm).

- NMR spectroscopy : -NMR resolves the methyl group on the indole nitrogen (~δ 3.8–4.0 ppm) and thiazole protons (~δ 7.0–8.0 ppm).

- X-ray crystallography : Provides definitive bond lengths/angles (e.g., similar compounds in use single-crystal X-ray diffraction to resolve torsion angles between heterocycles) .

Q. What solvents and catalysts are optimal for synthesizing thiazole-indole carboxamides?

- Methodology : Polar aprotic solvents (e.g., dioxane, DMF) enhance reaction rates by stabilizing intermediates. Triethylamine is preferred for neutralizing HCl byproducts during acyl chloride coupling. Reflux conditions (~80–100°C) in acetic acid with sodium acetate buffer improve yields for cyclization steps (e.g., uses acetic acid reflux for 3–5 hours) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data?

- Methodology : Conflicting NMR/IR signals (e.g., overlapping peaks) are addressed via:

- 2D NMR techniques : HSQC and HMBC correlate proton-carbon connectivity.

- DFT calculations : Predict chemical shifts/optimize geometries (e.g., ICReDD’s quantum chemical reaction path searches in reduce trial-and-error experimentation).

- Docking simulations : Compare experimental vs. computed binding poses (e.g., uses docking to validate thiazole-indole interactions with target proteins) .

Q. What strategies improve bioactivity through structural modifications?

- Methodology :

- Electron-withdrawing substituents : Introduce halogens (e.g., 9c in has a 4-bromophenyl group) to enhance binding affinity.

- Heterocycle substitution : Replace the thiazole with triazole () or vary indole substituents (e.g., methyl vs. methoxy groups) to modulate steric/electronic effects.

- Structure-Activity Relationship (SAR) : Use in vitro assays (e.g., enzyme inhibition) coupled with molecular dynamics to prioritize derivatives .

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodology :

- Solvent optimization : Replace dioxane with acetonitrile for better solubility of hydrophobic intermediates.

- Catalyst screening : Test alternatives to triethylamine (e.g., DMAP) for acyl chloride activation.

- Flow chemistry : Continuous reactors minimize side reactions (e.g., ’s feedback loop between computational predictions and experimental adjustments reduces development time) .

Q. What analytical techniques validate purity in complex reaction mixtures?

- Methodology :

- HPLC-MS : Detects trace impurities (e.g., unreacted starting materials).

- Elemental analysis : Confirms C/H/N/S ratios within 0.3% of theoretical values.

- TGA/DSC : Assess thermal stability and polymorphic forms (critical for reproducibility in biological assays) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.